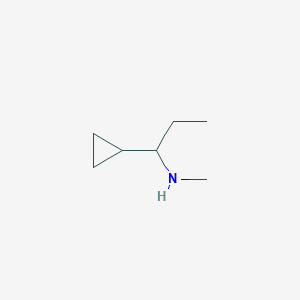![molecular formula C9H13Cl2N3 B13520561 (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520561.png)
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of imidazopyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride typically involves the cyclocondensation of imidazo[1,2-a]pyridine with appropriate reagents under controlled conditions. Common synthetic methodologies include cycloaddition, oxidative cyclization, and transannulation reactions . These reactions are often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as luminescent materials for optoelectronic devices and sensors. Its unique chemical properties make it suitable for various technological applications .
Mécanisme D'action
The mechanism of action of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A compound with similar structural features and applications in medicinal chemistry.
Ginsenoside Compound K: A natural product with potential therapeutic applications, though structurally different from imidazopyridines.
Uniqueness
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is unique due to its specific imidazopyridine core, which imparts distinct chemical and biological properties. Its versatility in various applications, from drug discovery to materials science, sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H13Cl2N3 |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
(1R)-1-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-12-5-3-2-4-9(12)11-8;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1 |
Clé InChI |
ZIRCCCYAELHTMM-XCUBXKJBSA-N |
SMILES isomérique |
C[C@H](C1=CN2C=CC=CC2=N1)N.Cl.Cl |
SMILES canonique |
CC(C1=CN2C=CC=CC2=N1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13520519.png)





